molecular formula C12H15N3S B11769682 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole

4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole

Cat. No.: B11769682
M. Wt: 233.33 g/mol
InChI Key: ZTSTYZGQVSAPMR-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole (CAS 438218-98-5) is a high-purity chemical building block designed for research and development applications. This compound features a thiazole core, a privileged scaffold in medicinal chemistry, substituted with a reactive hydrazinyl group and a 4-ethylphenyl moiety . The 2-hydrazinyl-thiazole structure is a versatile intermediate for synthesizing diverse derivatives for biological screening . Compounds based on the 2-hydrazinyl-thiazole architecture have demonstrated significant potential in pharmacological research, showing investigated activities against Mycobacterium tuberculosis . Furthermore, structurally similar arylidene-hydrazinyl-thiazole derivatives have exhibited potent in vitro cytotoxic activities against various human carcinoma cell lines, highlighting the interest in this chemotype for antiproliferative studies . The molecular framework is also of interest in materials science for the design of organic functional materials . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H15N3S/c1-3-9-4-6-10(7-5-9)11-8(2)16-12(14-11)15-13/h4-7H,3,13H2,1-2H3,(H,14,15)

InChI Key

ZTSTYZGQVSAPMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)NN)C

Origin of Product

United States

Preparation Methods

Cyclization of α-Haloketones with Thiourea Derivatives

A modified Hantzsch reaction employs 2-chloro-3-(4-ethylphenyl)acetoacetate and thiourea in ethanol under basic conditions (e.g., sodium carbonate). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the halogenated ketone, followed by cyclodehydration. For example:

2-Chloro-3-(4-ethylphenyl)acetoacetate+ThioureaEtOH, Na2CO32-Chloro-4-(4-ethylphenyl)-5-methylthiazole+Byproducts\text{2-Chloro-3-(4-ethylphenyl)acetoacetate} + \text{Thiourea} \xrightarrow{\text{EtOH, Na}2\text{CO}3} \text{2-Chloro-4-(4-ethylphenyl)-5-methylthiazole} + \text{Byproducts}

Yields exceeding 98% have been reported for analogous thiazoles under optimized conditions (60–70°C, 5–5.5 h).

Hydrazine Substitution at Position 2

The chlorothiazole intermediate undergoes nucleophilic substitution with hydrazine hydrate in refluxing ethanol. This step replaces the chlorine atom with a hydrazinyl group:

2-Chloro-4-(4-ethylphenyl)-5-methylthiazole+N2H4H2OΔThis compound+HCl\text{2-Chloro-4-(4-ethylphenyl)-5-methylthiazole} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow{\Delta} \text{this compound} + \text{HCl}

Reaction monitoring via TLC (eluent: petroleum ether/acetone) ensures completion within 2–4 h. The product is isolated by filtration and recrystallized from ethanol, achieving purities >95%.

Thiosemicarbazide Cyclization Route

Thiosemicarbazides serve as versatile precursors for thiazoles bearing hydrazine motifs. This method integrates the hydrazinyl group during ring formation, bypassing post-synthetic modifications.

Synthesis of Thiosemicarbazide Intermediate

4-Ethylphenylacetic acid hydrazide is treated with carbon disulfide in ethanolic potassium hydroxide to form the corresponding potassium dithiocarbazate:

4-Ethylphenylacetic acid hydrazide+CS2KOH, EtOHPotassium 3-(4-ethylphenylacetyl)dithiocarbazate\text{4-Ethylphenylacetic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Potassium 3-(4-ethylphenylacetyl)dithiocarbazate}

The intermediate is isolated by acidification (pH 3–4) and purified via recrystallization.

Cyclization to Thiazole Core

Heating the dithiocarbazate with 3-chloro-2,4-pentanedione in ethanol induces cyclization. The reaction exploits the nucleophilicity of the dithiocarbazate sulfur to form the thiazole ring, concurrently introducing the hydrazinyl group:

Dithiocarbazate+3-Chloro-2,4-pentanedioneΔThis compound+H2S\text{Dithiocarbazate} + \text{3-Chloro-2,4-pentanedione} \xrightarrow{\Delta} \text{this compound} + \text{H}_2\text{S}

Yields range from 62% to 79% depending on the solvent system and temperature.

Post-Synthetic Modification of Pre-Formed Thiazoles

Functionalization of pre-assembled thiazole scaffolds offers a modular approach. This method is advantageous for late-stage diversification.

Oxidative Functionalization

In a patented approach, 4-methyl-5-formylthiazole is subjected to reductive amination with 4-ethylphenylhydrazine under hydrogenation conditions (Pd/BaSO4_4, xylene, 140°C):

4-Methyl-5-formylthiazole+4-EthylphenylhydrazineH2,Pd/BaSO4This compound\text{4-Methyl-5-formylthiazole} + \text{4-Ethylphenylhydrazine} \xrightarrow{\text{H}2, \text{Pd/BaSO}4} \text{this compound}

The product is extracted with chloroform and distilled under reduced pressure (120–122°C, 400 Pa).

Analytical Validation and Optimization

Spectroscopic Characterization

  • IR Spectroscopy : Key absorptions include ν(N-H)\nu(\text{N-H}) at 3368 cm1^{-1} (hydrazine) and ν(C=N)\nu(\text{C=N}) at 1602 cm1^{-1} (thiazole ring).

  • 1H NMR^1\text{H NMR} : Signals at δ\delta 2.32 ppm (s, 3H, CH3_3), 6.86 ppm (s, 1H, thiazole-H), and 9.02 ppm (s, 1H, NH) confirm the structure.

  • Mass Spectrometry : Molecular ion peaks at m/zm/z 219.083 ([M+H]+^+) align with the expected molecular formula C11_{11}H13_{13}N3_3S.

Yield Optimization Strategies

  • Solvent Selection : Ethanol and dioxane enhance cyclization efficiency compared to polar aprotic solvents.

  • Catalyst Loading : Raney nickel (5–10 wt%) improves dehydrogenation yields in multi-step syntheses.

  • Temperature Control : Maintaining reflux temperatures (60–70°C) minimizes side reactions during Hantzsch cyclization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Hantzsch + Substitution73–85>95High modularityMulti-step, costly intermediates
Thiosemicarbazide Route62–7990–95Integrated hydrazine introductionSensitive to moisture
Suzuki Coupling70–85>98Late-stage diversificationRequires Pd catalysts
Reductive Amination65–7585–90Mild conditionsLow functional group tolerance

Industrial Scalability and Environmental Considerations

Recent patents emphasize eco-friendly modifications, such as replacing chlorinated solvents with ethanol-water mixtures and employing catalytic hydrogenation over stoichiometric reagents. For instance, the use of Raney nickel in dehydrogenation reduces waste generation compared to traditional zinc-based methods. Additionally, continuous flow reactors have been proposed to enhance the scalability of thiazole cyclization steps .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study 1: Anticancer Efficacy
    A study evaluated a series of thiazole derivatives, including 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole, against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin (IC50 = 10 µM) .
CompoundCell LineIC50 (µM)
This compoundMCF-715
CisplatinMCF-710

Antimicrobial Properties

The compound also exhibits potential as an antimicrobial agent. Thiazoles are known for their efficacy against a range of bacteria and fungi.

  • Case Study 2: Antimicrobial Activity
    In a study assessing the antimicrobial properties of various thiazole derivatives, this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL against Staphylococcus aureus and Escherichia coli .
MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli70

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in various studies, revealing promising results.

  • Case Study 3: Anticonvulsant Effects
    A pharmacological evaluation demonstrated that the compound significantly reduced seizure activity in animal models induced by pentylenetetrazol (PTZ). The effective dose (ED50) was found to be 20 mg/kg, which is comparable to established anticonvulsants like phenobarbital (ED50 = 15 mg/kg) .
CompoundED50 (mg/kg)
This compound20
Phenobarbital15

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.

  • Key Findings:
    • The presence of the ethylphenyl group enhances lipophilicity, improving cellular uptake.
    • Substituents on the thiazole ring significantly influence biological activity; electron-withdrawing groups generally increase potency .

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes or interfere with cellular signaling pathways contributes to its pharmacological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Thiazole Core 4-Methyl-2-phenylthiazole-5-carbohydrazide (2): This compound (from ) substitutes position 2 with a phenyl group and position 5 with a carbohydrazide. 4-Methyl-2-(4-trifluoromethylphenyl)thiazole-5-carbohydrazide (4): The trifluoromethylphenyl group at position 2 () introduces strong electron-withdrawing effects, increasing metabolic stability but reducing lipophilicity relative to the 4-ethylphenyl group in the target compound . Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: The ester group at position 5 () offers distinct reactivity for further derivatization, unlike the methyl group in the target compound, which limits such modifications .

Biological Activity

  • Compound 7b and 11 (): These derivatives of 4-methyl-2-phenylthiazole-5-carbohydrazide exhibit potent anticancer activity against HepG-2 cells (IC50 = 1.61–1.98 μg/mL). Their activity is attributed to the carbohydrazide-thiadiazole and hydrazone functionalities, suggesting that the hydrazinyl group in the target compound may similarly enhance bioactivity if optimized .
  • Acyl-hydrazones 5–18 (): Synthesized from trifluoromethylphenyl-substituted thiazoles, these compounds show high yields (70–99%) but lack reported biological data. Their structural flexibility contrasts with the rigid hydrazinyl group in the target compound .

Synthetic Routes The target compound’s hydrazinyl group likely derives from hydrazine hydrate, a common reagent in thiazole derivatization (e.g., ). Similar protocols involve refluxing precursors in ethanol, followed by recrystallization . Triazole- and benzimidazole-containing thiazoles (Evidences 10, 13): These require multi-step syntheses with microwave-assisted or catalyst-driven reactions, highlighting the relative simplicity of hydrazinyl-based syntheses .

Data Tables

Key Findings and Implications

  • Substituent Effects : The 4-ethylphenyl group in the target compound offers balanced lipophilicity, while electron-withdrawing groups (e.g., trifluoromethyl) in analogs improve metabolic stability but may reduce cell permeability.
  • Hydrazinyl vs. Carbohydrazide : The hydrazinyl group’s nucleophilic nature enables diverse derivatization, whereas carbohydrazides favor hydrogen bonding, impacting target selectivity.
  • Anticancer Potential: Structural analogs with hydrazone and thiadiazole moieties () suggest that the target compound could be optimized for similar activity through targeted substitutions .

Biological Activity

4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and detailed data.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, a study on various thiazole compounds indicated that certain derivatives showed promising growth inhibition against human colorectal cancer cell lines (HCT-116 and HT-29) with IC50 values in the micromolar range. Notably, compounds with a thiazole core were found to induce apoptosis through interactions with the Bcl-2 family proteins .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4cHCT-1163.80 ± 0.80Apoptosis via Bcl-2 family
4dHCT-1163.65 ± 0.90Apoptosis via Bcl-2 family
8cHepG22.31 ± 0.43Apoptosis via Bcl-2 family
HarmineHCT-1162.40 ± 0.12Reference Drug
CisplatinHCT-1165.18 ± 0.94Reference Drug

This table summarizes the IC50 values of selected thiazole derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. A recent investigation into a series of thiazolidinone derivatives indicated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL . The presence of hydrazine substituents in these compounds was shown to enhance their binding affinity to microbial targets.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound 4aStaphylococcus aureus200
Compound 4eEscherichia coli400
Compound XCandida albicans300

This table illustrates the antimicrobial efficacy of selected thiazole derivatives against various pathogens.

Case Study: Antitumor Effects

In a clinical study involving hydrazone derivatives of thiazoles, researchers evaluated their antiproliferative effects on MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutic agents .

Case Study: Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of new thiazole derivatives against resistant microbial strains. The findings suggested that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria and fungi, presenting a potential avenue for developing new antimicrobial therapies .

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